S-Benzyl-N-boc-ethanethiolamine
Overview
Description
S-Benzyl-N-boc-ethanethiolamine is a chemical compound used in proteomics research . It is available in the form of a yellow oil .
Synthesis Analysis
The synthesis of this compound can be achieved from Benzyl mercaptan and TERT-BUTYL N-[2-(TOSYLOXY)ETHYL]CARBAMATE . Chemicalbook provides 4 synthetic routes for this compound .Molecular Structure Analysis
The molecular formula of this compound is C14H21NO2S . The molecular weight is 267.39 .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Physical and Chemical Properties Analysis
This compound has a density of 1.079g/cm3 . Its boiling point is 391.4ºC at 760 mmHg . The melting point is not available .Scientific Research Applications
1. Synthesis and Medicinal Chemistry
S-Benzyl-N-boc-ethanethiolamine, as a part of the Boc-protected amine class, is significantly utilized in the field of synthesis and medicinal chemistry. For instance, it has been employed in the hydroamination of aryl C-H bonds using N-Boc-hydroxyamine via rhodium and copper catalysis, allowing the development of a sustainable protocol for the direct formation of benzo[c]isoxazol-3(1H)-ones (Yang et al., 2014). Furthermore, it has been instrumental in the production of no-carrier-added [*I]MIBG, a tracer used for imaging tumors of neuroendocrine origin, showcasing its role in the synthesis of complex medical compounds (Hammerschmidt et al., 2012).
2. Chemical Catalysis and Reactions
In the realm of chemical catalysis, this compound is noted for its application in the synthesis of enantiopure benzylic thioethers, thioacetates, and sulfones via a copper-catalyzed stereospecific C–S coupling reaction. This process illustrates its critical role in maintaining the chirality and providing high enantioselectivity in the synthesis of complex organic molecules (Jiang et al., 2018).
3. Peptide Synthesis and Protein Chemistry
In peptide synthesis and protein chemistry, the compound finds usage in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine, emphasizing its importance in the precise assembly of peptides and proteins (Crich & Banerjee, 2007). Moreover, it's used in the solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry, a pivotal technique in the production of peptides for research and pharmaceutical industries, highlighting its versatile role in peptide bond formation and protection strategies (Muttenthaler et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
tert-butyl N-(2-benzylsulfanylethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-9-10-18-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXHNIOFBFCJGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652451 | |
Record name | tert-Butyl [2-(benzylsulfanyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873330-01-9 | |
Record name | tert-Butyl [2-(benzylsulfanyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.